5-(5-Ethyl-1,2,4-oxadiazol-3-yl)-2,3-dihydro-1H-indene-1-carboxylic acid
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Overview
Description
5-(5-Ethyl-1,2,4-oxadiazol-3-yl)-2,3-dihydro-1H-indene-1-carboxylic acid is a synthetic organic compound that features a unique combination of an oxadiazole ring and an indene carboxylic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(5-Ethyl-1,2,4-oxadiazol-3-yl)-2,3-dihydro-1H-indene-1-carboxylic acid typically involves the formation of the oxadiazole ring followed by the attachment of the indene carboxylic acid moiety. One efficient method involves the reaction of amidoximes with carboxylic acids or their derivatives, such as acyl chlorides, esters, aldehydes, and cyclic anhydrides, in the presence of a base like NaOH in a DMSO medium . This method allows for the formation of the oxadiazole ring at ambient temperature.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
5-(5-Ethyl-1,2,4-oxadiazol-3-yl)-2,3-dihydro-1H-indene-1-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or amines.
Scientific Research Applications
5-(5-Ethyl-1,2,4-oxadiazol-3-yl)-2,3-dihydro-1H-indene-1-carboxylic acid has several scientific research applications:
Medicinal Chemistry: The oxadiazole ring is a known pharmacophore, and derivatives of this compound may exhibit biological activity, such as antimicrobial, anticancer, or anti-inflammatory properties.
Materials Science: The compound can be used in the development of fluorescent dyes, OLEDs, and sensors due to its unique structural features.
Organic Synthesis: It serves as a building block for the synthesis of more complex molecules, facilitating the development of new synthetic methodologies.
Mechanism of Action
The mechanism of action of 5-(5-Ethyl-1,2,4-oxadiazol-3-yl)-2,3-dihydro-1H-indene-1-carboxylic acid depends on its specific application. In medicinal chemistry, the compound may interact with molecular targets such as enzymes or receptors, modulating their activity. The oxadiazole ring can form hydrogen bonds and other interactions with biological molecules, influencing their function .
Comparison with Similar Compounds
Similar Compounds
Ataluren: Used for the treatment of Duchenne muscular dystrophy.
Azilsartan: Applied for hypertension medication.
Opicapone: Approved as adjunctive therapy for Parkinson’s disease.
Uniqueness
5-(5-Ethyl-1,2,4-oxadiazol-3-yl)-2,3-dihydro-1H-indene-1-carboxylic acid is unique due to its combination of an oxadiazole ring and an indene carboxylic acid moiety. This structural feature imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Properties
Molecular Formula |
C14H14N2O3 |
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Molecular Weight |
258.27 g/mol |
IUPAC Name |
5-(5-ethyl-1,2,4-oxadiazol-3-yl)-2,3-dihydro-1H-indene-1-carboxylic acid |
InChI |
InChI=1S/C14H14N2O3/c1-2-12-15-13(16-19-12)9-4-5-10-8(7-9)3-6-11(10)14(17)18/h4-5,7,11H,2-3,6H2,1H3,(H,17,18) |
InChI Key |
RSAHMNXUXHIAPV-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=NC(=NO1)C2=CC3=C(C=C2)C(CC3)C(=O)O |
Origin of Product |
United States |
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